

Application Note: Analysis of Hexachlorocyclopropane by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Hexachlorocyclopropane*

Cat. No.: *B11948299*

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Introduction

Hexachlorocyclopropane is a halogenated organic compound of interest in various fields of chemical research and development. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of **Hexachlorocyclopropane**. This application note provides a detailed protocol for the determination of **Hexachlorocyclopropane** using GC-MS, including sample preparation, instrument parameters, and expected performance data.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of chlorinated hydrocarbons using GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

Parameter	Typical Value
Limit of Detection (LOD)	0.1 - 1 µg/L
Limit of Quantification (LOQ)	0.3 - 3 µg/L
Linearity (R^2)	> 0.995
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of **Hexachlorocyclopropane**.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting **Hexachlorocyclopropane** from aqueous matrices.

- Sample Collection: Collect 1 liter of the aqueous sample in a clean glass container.
- pH Adjustment: Measure the pH of the sample and adjust to a neutral range (pH 5-9) using sodium hydroxide or sulfuric acid if necessary.
- Extraction:
 - Transfer the sample to a 2-liter separatory funnel.
 - Add 60 mL of pesticide-grade dichloromethane to the separatory funnel.
 - Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
 - Allow the layers to separate for at least 10 minutes.
 - Drain the lower organic layer into a collection flask.
 - Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

- Drying the Extract:
 - Pass the combined extracts through a drying column containing anhydrous sodium sulfate to remove any residual water.
- Concentration:
 - Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.
 - The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

The following instrumental parameters are recommended for the analysis of **Hexachlorocyclopropane**.

- Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
- Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.

GC Conditions:

Parameter	Setting
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet	Split/splitless injector at 250°C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature: 60°C, hold for 2 minutes Ramp: 15°C/min to 280°C Hold: 5 minutes at 280°C

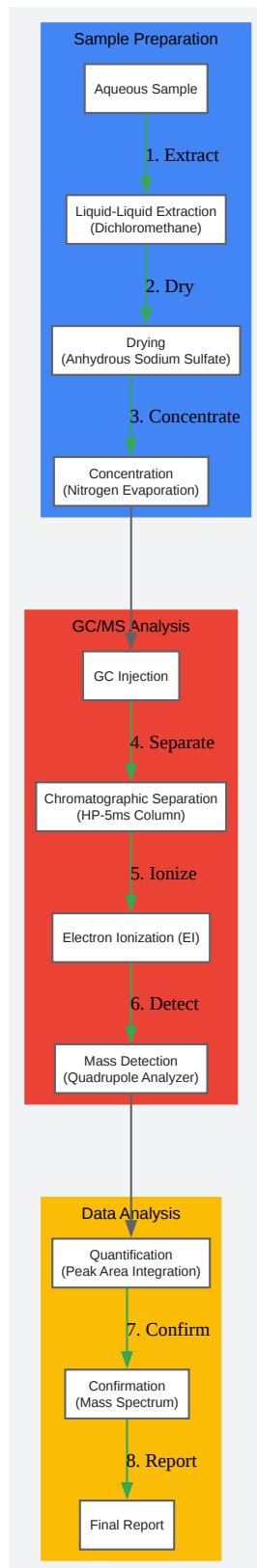
Mass Spectrometer Conditions:

Parameter	Setting
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM) and/or Full Scan

Note on Mass Spectrum: An experimental mass spectrum for **Hexachlorocyclopropane** is not readily available in public databases. However, based on its structure (C_3Cl_6 , Molecular Weight: 248.7 g/mol) and the principles of mass spectrometry for halogenated compounds, the following fragmentation pattern can be anticipated:

- Molecular Ion (M^+): A cluster of peaks around m/z 248, 250, 252 due to the isotopic distribution of chlorine. The molecular ion peak may be weak due to the high degree of halogenation.
- Major Fragments: Loss of chlorine atoms $(M-Cl)^+$, $(M-Cl_2)^+$, etc., leading to fragments at m/z 213, 178, and so on. Cleavage of the cyclopropane ring could also lead to smaller chlorinated fragments. For quantitative analysis in SIM mode, it is recommended to select at least three characteristic ions for confirmation.

Experimental Workflow Diagram

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Caption: Workflow for **Hexachlorocyclopropane** analysis by GC/MS.

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